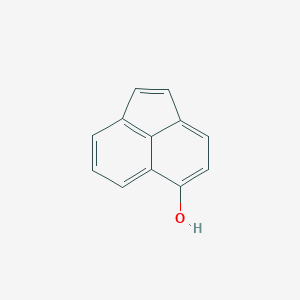
Acenaphthylen-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphthylen-5-OL is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the fifth position of the acenaphthylene structure. Acenaphthylene itself is a yellow solid that is insoluble in water but soluble in organic solvents like ethanol, diethyl ether, and benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acenaphthylen-5-OL typically involves the hydroxylation of acenaphthylene. One common method is the oxidation of acenaphthylene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions . The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective formation of the hydroxylated product.
Industrial Production Methods
Industrial production of this compound can be achieved through the catalytic oxidation of acenaphthylene. This process involves the use of metal catalysts such as palladium or platinum to facilitate the hydroxylation reaction. The reaction is typically carried out in a continuous flow reactor to optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acenaphthylen-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form acenaphthoquinone derivatives.
Reduction: The compound can be reduced to form acenaphthene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Acenaphthoquinone derivatives.
Reduction: Acenaphthene derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Acenaphthylen-5-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of π-electron functional materials and organic semiconductors.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Acenaphthylen-5-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the hydroxyl group.
Acenaphthoquinone: An oxidized derivative of acenaphthylene with a quinone structure.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness
Acenaphthylen-5-OL is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wider range of chemical modifications and applications compared to its non-hydroxylated counterparts .
Properties
CAS No. |
112673-68-4 |
|---|---|
Molecular Formula |
C12H8O |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
acenaphthylen-5-ol |
InChI |
InChI=1S/C12H8O/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7,13H |
InChI Key |
HVCHCXNVRJNHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=C(C3=C1)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















